N-(2,3-Dimethylphenyl)-2-methylbenzamide
Description
Structure
3D Structure
Properties
CAS No. |
56776-50-2 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-11-8-6-10-15(13(11)3)17-16(18)14-9-5-4-7-12(14)2/h4-10H,1-3H3,(H,17,18) |
InChI Key |
VTRJOQZIBDZXDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C)C |
Other CAS No. |
56776-50-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2,3 Dimethylphenyl 2 Methylbenzamide
Established Synthetic Pathways for N-(2,3-Dimethylphenyl)-2-methylbenzamide
The principal and most established method for the synthesis of this compound is the acylation of an aniline (B41778) with an acyl chloride. This classical approach, known as the Schotten-Baumann reaction, provides a reliable route to the target amide. organic-chemistry.orgwikipedia.orgbyjus.com
Amidation Reactions from Acyl Chlorides and Anilines
The synthesis of this compound is typically achieved through the reaction of 2,3-dimethylaniline (B142581) with 2-methylbenzoyl chloride. nih.gov This reaction falls under the broader category of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide bond.
The general reaction is represented as follows:
2-Methylbenzoyl chloride + 2,3-Dimethylaniline → this compound + HCl
This reaction is widely used in organic synthesis due to its efficiency and the ready availability of the starting materials. wikipedia.org
Mechanistic Considerations and Reaction Conditions
The Schotten-Baumann reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. byjus.com The presence of a base is crucial as it prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and halt the reaction. byjus.com
Commonly, an aqueous solution of a base like sodium hydroxide (B78521) is used, often in a two-phase system with an organic solvent such as dichloromethane (B109758) or diethyl ether. wikipedia.org The starting materials and the product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl. wikipedia.org Alternatively, an organic base such as pyridine (B92270) or triethylamine (B128534) can be employed in a single-phase system. byjus.com
The reaction mechanism proceeds through the following key steps:
Nucleophilic Attack: The nitrogen atom of 2,3-dimethylaniline attacks the carbonyl carbon of 2-methylbenzoyl chloride.
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination and Deprotonation: The intermediate collapses, expelling the chloride ion. The base then removes the proton from the nitrogen atom, yielding the final amide product.
Optimization Strategies for Reaction Yield and Purity
Several factors can be manipulated to optimize the yield and purity of this compound. The choice of base and solvent system is critical. The use of a biphasic system with an inorganic base can facilitate product purification as the inorganic salts are easily separated. wikipedia.org Continuous flow conditions have also been shown to suppress undesired hydrolysis of the acyl chloride, leading to higher yields compared to batch processes. cam.ac.uk
Temperature control is another important factor. The reaction is often carried out at room temperature, but for less reactive anilines or to control side reactions, the temperature may be adjusted. The rate of addition of the acyl chloride can also influence the outcome, with slow addition often being preferred to control the exothermicity of the reaction and minimize side-product formation.
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Base | Aqueous NaOH | Effective neutralization of HCl, facilitates workup. | byjus.com |
| Pyridine/Triethylamine | Homogeneous reaction, can act as a catalyst. | byjus.com | |
| Solvent | Dichloromethane/Water (biphasic) | Good solubility for reactants, easy separation of byproducts. | wikipedia.org |
| Dioxane | Can lead to high yields in some cases. | researchgate.net | |
| Temperature | Room Temperature | Generally sufficient for reactive substrates. | |
| Cooled (e.g., 0 °C) | Can minimize side reactions and improve selectivity. | ||
| Addition Rate | Slow/dropwise | Controls exothermicity, minimizes byproduct formation. | |
| Reaction Mode | Continuous Flow | Suppresses hydrolysis of acyl chloride, can improve yield. | cam.ac.uk |
Synthesis of Analogous Benzamide (B126) Derivatives
The synthetic principles applied to this compound can be extended to produce a wide array of analogous benzamide derivatives. This allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties.
Exploration of Substituent Effects on Synthetic Accessibility
The nature and position of substituents on both the aniline and the benzoyl chloride can significantly impact the synthetic accessibility and yield of the resulting benzamide. Electron-donating groups on the aniline generally increase its nucleophilicity, leading to a faster reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and can slow down the reaction.
Steric hindrance also plays a crucial role. Bulky substituents near the amine or carbonyl group can hinder the approach of the reactants, leading to lower yields or requiring more forcing reaction conditions. For instance, the coupling of the sterically hindered 2,6-dimethylbenzoic acid can be challenging. luxembourg-bio.com
| Aniline Substituent | Benzoyl Chloride Substituent | Expected Reactivity |
| Electron-donating (e.g., -CH₃, -OCH₃) | Unsubstituted | High |
| Unsubstituted | Electron-withdrawing (e.g., -NO₂, -Cl) | Moderate to High |
| Electron-withdrawing (e.g., -NO₂) | Unsubstituted | Low |
| Sterically hindered (e.g., ortho-substituted) | Sterically hindered (e.g., ortho-substituted) | Very Low |
Application of Diverse Coupling Agents and Catalytic Systems
Beyond the traditional Schotten-Baumann conditions, a variety of modern coupling agents and catalytic systems have been developed for the formation of amide bonds, offering milder conditions and broader substrate scope. These methods are particularly useful for the synthesis of benzamide derivatives where the acyl chloride is unstable or difficult to prepare.
These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common Coupling Reagents:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. peptide.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. peptide.com
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents. peptide.com A comparative study in aqueous media showed that COMU-collidine and TPTU-NMI were effective for coupling aniline. luxembourg-bio.com
Catalytic Systems: In recent years, catalytic methods for amide bond formation have gained prominence as they offer more atom-economical and environmentally friendly alternatives.
Boron-based catalysts: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines.
Transition metal catalysts: Palladium and rhodium-based catalysts have been employed in the amidation of aryl C-H bonds, providing novel routes to N-aryl benzamides. researchgate.net
| Coupling Agent/Catalyst | Substrate Scope | Advantages | Reference |
| DCC/HOBt | Broad | Cost-effective, well-established. | peptide.com |
| HATU | Broad, including hindered substrates | High efficiency, fast reaction rates. | peptide.com |
| COMU | Broad | High efficiency, safer byproducts than some other reagents. | peptide.com |
| Boronic Acids | Direct amidation of carboxylic acids | Atom-economical, avoids pre-activation. | |
| Palladium Catalysts | C-H amidation | Novel synthetic routes, high regioselectivity. | researchgate.net |
Transamidation Approaches for Structural Diversification
Transamidation serves as a powerful strategy for the structural diversification of this compound, enabling the exchange of the amine portion of the amide to introduce a wide array of alternative amine fragments. This reaction, which involves the cleavage of the robust amide C-N bond and the formation of a new one, can be achieved through various methodologies, broadly categorized into metal-catalyzed and metal-free approaches. nsf.govwikipedia.org While amides are generally unreactive, the presence of catalysts or activating groups can facilitate this transformation. wikipedia.org
Metal-catalyzed transamidation often employs transition metals such as iron, copper, and palladium. organic-chemistry.orgnih.gov For instance, hydrated salts of Fe(III) have been shown to be effective catalysts for the transamidation of various amides with both aliphatic and aromatic amines. organic-chemistry.org Copper(II) acetate (B1210297) (Cu(OAc)₂) has also been utilized as a catalyst in nonpolar solvents. nih.gov Palladium-based catalysts, particularly those with bipyridine ligands, have demonstrated utility in the transamidation of tertiary amides with aromatic amines. nih.gov Nickel catalysis, often in conjunction with N-heterocyclic carbene (NHC) ligands, provides another avenue for achieving transamidation, particularly for secondary amides following an N-activation step. nsf.gov
Metal-free transamidation methods offer an alternative, avoiding the potential for metal contamination in the final products. nih.gov These reactions can be mediated by bases such as potassium tert-butoxide, which facilitates the transamidation of primary and tertiary amides with a range of amines at room temperature. organic-chemistry.org Another approach involves the use of an activating agent like trimethylsilyl (B98337) chloride (TMSCl) to enhance the reactivity of the amide towards nucleophilic attack by an amine. nih.gov Furthermore, the introduction of an electron-withdrawing group on the amide nitrogen, such as a Boc or Ts group, can destabilize the amide bond and promote metal-free transamidation. nih.gov
The general scheme for the transamidation of this compound would involve its reaction with a primary or secondary amine in the presence of a suitable catalyst or promoter, leading to the formation of a new benzamide and the release of 2,3-dimethylaniline. The choice of reaction conditions, including the catalyst, solvent, and temperature, would be crucial in achieving high yields and selectivity.
Derivatization and Functionalization Strategies
Further modification of the this compound scaffold can be achieved through various derivatization and functionalization strategies. These approaches aim to introduce new chemical entities or modify existing ones to explore the structure-activity relationship and develop novel compounds with tailored properties.
Introduction of Additional Functional Groups
The introduction of additional functional groups onto the aromatic rings of this compound can significantly alter its physicochemical and biological properties. C-H functionalization has emerged as a powerful tool for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. acs.orgrsc.org Transition-metal catalysis, particularly with metals like nickel and iridium, has been instrumental in achieving selective C-H activation. acs.orgrsc.org For instance, iridium(III) catalysis has been used for the C-H carbenoid functionalization of benzamides to synthesize N-methoxyisoquinolinediones and N-methoxyisoquinolinones. acs.org
Common functional groups that could be introduced include halogens, nitro groups, alkyl chains, and hydroxyl groups. For example, hydroxylation of one of the aromatic rings would lead to the formation of phenolic derivatives such as N-(2,3-dimethylphenyl)-3-hydroxy-2-methylbenzamide. nih.gov These new functional groups can then serve as handles for further chemical transformations, expanding the chemical space accessible from the parent compound.
Synthesis of Hybrid Molecules Incorporating the Benzamide Moiety
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The benzamide moiety is a common scaffold found in many biologically active compounds and can be readily incorporated into hybrid structures. nih.govnih.govmdpi.commdpi.com
One strategy involves linking the this compound core to another pharmacophore, such as a chalcone (B49325) or a benzimidazole (B57391), through a suitable linker. nih.govnih.gov For example, benzamide-chalcone hybrids have been synthesized and evaluated for their potential as enzyme inhibitors. nih.gov Similarly, benzimidazole-based hybrid molecules have been designed to target various inflammatory pathways. nih.gov The synthesis of such hybrids often involves standard coupling reactions to connect the different molecular fragments. Another approach could involve the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives, which have shown antiviral activity. acs.org
Crystallographic Analysis and Solid State Structural Elucidation of N 2,3 Dimethylphenyl 2 Methylbenzamide
Single Crystal X-ray Diffraction Studies of N-(2,3-Dimethylphenyl)-2-methylbenzamide
The solid-state structure of this compound was elucidated using single-crystal X-ray diffraction. Colorless, plate-like single crystals suitable for analysis were obtained by the slow evaporation of an ethanol (B145695) solution at room temperature. nih.gov The compound crystallizes in the monoclinic space group P21/c. nih.gov
Detailed crystal data and parameters from the structure refinement are presented in the table below.
Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₇NO |
| Formula Weight | 239.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8092 (4) |
| b (Å) | 4.9253 (2) |
| c (Å) | 23.1887 (12) |
| β (°) | 94.229 (5) |
| Volume (ų) | 661.67 (6) |
| Z | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 295 |
| R[F² > 2σ(F²)] | 0.068 |
| wR(F²) | 0.208 |
Data sourced from reference nih.gov.
The molecular structure of this compound reveals a specific spatial arrangement of its constituent aromatic rings. The dihedral angle between the planes of the 2,3-dimethylphenyl ring and the 2-methylphenyl ring is 5.9 (2)°. nih.gov This near-coplanar orientation is a significant conformational feature.
The positioning of the methyl substituents also defines the conformation. The ortho-methyl group on the benzoyl ring is situated syn to the carbonyl oxygen (C=O). nih.gov Similarly, the ortho- and meta-methyl groups on the anilino ring are positioned syn to the N–H bond. nih.gov Within the central amide bridge, the N–H and C=O bonds adopt an anti conformation relative to each other. nih.gov
The primary intermolecular interaction governing the crystal packing of this compound is a classic N–H⋯O hydrogen bond. nih.gov In the crystal lattice, the amide hydrogen (N–H) of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov These interactions link the molecules into infinite C(4) chains that propagate along the b-axis of the unit cell. nih.gov The geometry of this hydrogen bond is detailed in the table below.
Hydrogen-Bond Geometry (Å, °)
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1⋯O1ⁱ | 0.86 (1) | 2.23 (5) | 2.903 (6) | 136 (6) |
Symmetry code: (i) x, y-1, z. Data sourced from reference nih.gov.
Comparative Crystallography of Related Benzamide (B126) Derivatives
The structural features of this compound can be contextualized by comparison with other substituted benzamides. The conformation and crystal packing in this class of compounds are highly sensitive to the position and nature of substituents on the aromatic rings. This sensitivity often gives rise to different crystal forms, a phenomenon known as polymorphism.
Conformational polymorphism occurs when a single compound crystallizes into different structures due to variations in molecular conformation. nih.govresearchgate.net In benzamide derivatives, this is often driven by the rotational flexibility around the C–N and C–C single bonds of the amide linkage, which alters the dihedral angles between the aromatic rings and the orientation of the amide plane. researchgate.netresearchgate.net
For instance, the dihedral angle of 5.9 (2)° in this compound is relatively small. nih.gov In contrast, other related isomers exhibit vastly different conformations. N-(2,3-Dimethylphenyl)-4-methylbenzamide shows a dihedral angle of 85.90 (5)° between its aromatic rings, indicating a nearly perpendicular arrangement. nih.gov Similarly, N-(2,6-Dimethylphenyl)-3-methylbenzamide has a dihedral angle of 73.3 (1)°. researchgate.net In N-(3,5-Dimethylphenyl)-4-methylbenzamide, the angle is 16.6 (1)°. researchgate.net
These variations highlight how subtle changes in methyl group positions can dramatically alter the preferred solid-state conformation, which in turn affects intermolecular interactions and crystal packing. While multiple polymorphs have not been reported for this compound itself, the wide range of conformations observed across its isomers demonstrates the high potential for polymorphism within the broader family of substituted benzanilides. nih.govresearchgate.netresearchgate.net
Influence of Substituent Position on Crystal Packing and Supramolecular Assembly
The positioning of the methyl groups on both the phenyl and benzoyl rings in this compound significantly influences its crystal packing and the resulting supramolecular architecture. In the crystalline state, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains that propagate along the b-axis. nih.gov This primary hydrogen bonding motif is a common feature in the crystal structures of many substituted benzanilides. nih.gov
The central amide core (–NH—C(=O)–) is twisted out of the planes of the 2,3-dimethylphenyl and 2-methylphenyl rings by 44.0 (3)° and 47.1 (3)°, respectively. nih.gov In this compound, the ortho-methyl group on the benzoyl ring is positioned syn to the C=O bond, while the ortho- and meta-methyl groups on the anilino ring are syn to the N—H bond. nih.gov The N—H and C=O bonds within the amide linkage adopt an anti conformation to each other. nih.gov This contrasts with N-(2,3-dimethylphenyl)benzamide, where the N-H bond is anti to both methyl substituents on the aniline (B41778) ring. researchgate.net
The formation of supramolecular assemblies is not solely dictated by hydrogen bonding. Other non-covalent interactions, such as π–π stacking, play a crucial role. core.ac.uknih.gov The specific arrangement of substituents can either facilitate or hinder these interactions, leading to different packing motifs like herringbone or slipped-stack arrangements. nih.govrsc.org The interplay between hydrogen bonding and π–π stacking interactions, influenced by the steric and electronic nature of the substituents, ultimately determines the final crystal lattice. core.ac.uk
Table 1: Comparison of Crystallographic Data for Substituted Benzamides
| Compound Name | Dihedral Angle Between Rings (°) | Key Supramolecular Interaction | Reference |
|---|---|---|---|
| This compound | 5.9 (2) | N—H⋯O hydrogen bonds forming infinite chains | nih.gov |
| N-(2,3-Dimethylphenyl)-4-methylbenzamide | 85.90 (5) | N—H⋯O hydrogen bonds forming C(4) chains | nih.gov |
| N-(2,3-dimethylphenyl)benzamide | 84.1 (2) | N—H⋯O hydrogen bonds forming chains | researchgate.net |
Advanced Crystallographic Techniques and Methodological Considerations
To obtain high-quality structural data and ensure its validity, advanced crystallographic techniques and rigorous data refinement protocols are essential.
Cryo-Crystallography for Enhanced Structural Resolution
While standard X-ray crystallography is a powerful tool for determining the structure of small molecules, cryo-crystallography can offer significant advantages, particularly for enhancing structural resolution. excillum.com By collecting diffraction data at cryogenic temperatures (typically around 100 K), the thermal motion of atoms is significantly reduced. This leads to a decrease in the atomic displacement parameters (B-factors), resulting in a sharper and more detailed electron density map. For this compound, the reported structure was determined at 295 K. nih.gov Employing cryo-crystallography could potentially provide a higher resolution structure, allowing for a more precise determination of bond lengths, angles, and the positions of hydrogen atoms.
Recent advancements in micro-electron diffraction (MicroED), a cryo-electron microscopy technique, have made it possible to determine high-resolution structures from nanocrystals, which are often too small for conventional X-ray diffraction. youtube.com This technique is particularly advantageous for samples that are difficult to crystallize into larger single crystals. youtube.com The data collection is performed at cryogenic temperatures, and the analysis often utilizes existing software developed for X-ray crystallography. youtube.com
Data Validation and Refinement Protocols
The process of refining a crystal structure from diffraction data is not fully automated and requires careful validation to ensure the final model is accurate and reliable. ebi.ac.uk The quality of a refined crystal structure is assessed using several metrics, with the most common being the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). numberanalytics.com For the structure of this compound, the reported R1 value is 0.068 and the wR2 is 0.208, with a GooF of 1.10. nih.gov These values provide a measure of the agreement between the crystallographic model and the experimental diffraction data.
Validation protocols involve checking the geometric parameters of the molecule, such as bond lengths and angles, against established standards derived from high-resolution small-molecule databases. nih.gov Programs like SHELXL are commonly used for structure refinement, and they allow for the application of restraints and constraints to maintain reasonable molecular geometry. nih.gov For instance, in the refinement of this compound, all hydrogen atoms, except for the amide hydrogen, were placed in calculated positions and refined using a riding model. nih.gov The amide hydrogen atom was located in a difference Fourier map and its position was refined. nih.gov
Advanced validation tools can help identify potential issues such as missed symmetry, disordered regions, and incorrect atom assignments. numberanalytics.comnih.gov It is crucial to report the details of the data collection and refinement process, including the software used, to allow for proper assessment of the structure's quality. numberanalytics.com The wwPDB X-ray Validation Task Force has established recommendations for the information that should be included in crystallographic reports to ensure transparency and facilitate peer review. nih.gov
Table 2: Crystal Data and Refinement Details for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8092 (4) |
| b (Å) | 4.9253 (2) |
| c (Å) | 23.1887 (12) |
| β (°) | 94.229 (5) |
| Volume (ų) | 661.67 (6) |
| Z | 2 |
| Temperature (K) | 295 |
| Radiation | Mo Kα |
| Reflections Collected | 9487 |
| Independent Reflections | 1162 |
| R[F² > 2σ(F²)] | 0.068 |
| wR(F²) | 0.208 |
| Goodness-of-fit (S) | 1.10 |
Data obtained from reference nih.gov.
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| N-(2,3-Dimethylphenyl)-4-methylbenzamide |
| N-(2,3-dimethylphenyl)benzamide |
| N-(2,3-dichlorophenyl)benzamide |
| N-(2,6-dimethylphenyl)benzamide |
| N-(3,4-dimethylphenyl)benzamide |
| 2-Methyl-N-(m-tolyl)benzamide |
| N-(3,5-Dimethylphenyl)-4-methylbenzamide |
Structure Activity Relationship Sar Studies of N 2,3 Dimethylphenyl 2 Methylbenzamide and Its Analogs
Systematic Elucidation of Structural Features Governing Biological Activities
The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. For N-(2,3-Dimethylphenyl)-2-methylbenzamide, a detailed analysis of its structural components is essential to understand its potential as a bioactive molecule.
Impact of Substituent Position and Electronic Properties on Ligand-Target Interactions
The positioning and electronic nature of substituents on the aromatic rings of this compound are pivotal in defining its interaction with potential biological targets. The crystal structure of this compound reveals specific conformational arrangements that are influenced by its substituents. The two aromatic rings, the 2,3-dimethylphenyl group and the 2-methylphenyl group, have a dihedral angle of 5.9(2)°. nih.gov This near co-planar arrangement is a key structural feature.
The central amide core (–NH–C(=O)–) is significantly twisted out of the planes of both aromatic rings, with torsion angles of 44.0(3)° and 47.1(3)° with respect to the 2,3-dimethylphenyl and 2-methylphenyl rings, respectively. nih.gov This twisted conformation is crucial as it dictates the spatial orientation of the molecule and its ability to fit into a specific binding pocket of a target protein.
The electronic properties of the methyl groups also play a role. As electron-donating groups, they can influence the electron density of the aromatic rings and the amide bond, which in turn can affect hydrogen bonding capabilities and other non-covalent interactions with a biological target. For instance, the N—H···O hydrogen bonds observed in the crystal structure, which link the molecules into infinite chains, highlight the importance of the amide group in intermolecular interactions. nih.gov
Role of Stereochemistry and Conformational Flexibility in Bioactivity
While this compound itself is not chiral, the principles of stereochemistry are highly relevant when considering its analogs or its interactions with chiral biological macromolecules. The specific conformation adopted by the molecule is a form of stereoisomerism. In the solid state, the ortho-methyl group on the benzoyl ring is positioned syn to the carbonyl group (C=O), and the ortho- and meta-methyl groups on the anilino ring are syn to the N-H bond. nih.gov The N-H and C=O bonds within the amide linkage are in an anti conformation to each other. nih.gov
Comparative SAR Analysis with Closely Related Benzamide (B126) Scaffolds
To further understand the SAR of this compound, it is instructive to compare its structure and potential activity with closely related benzamide analogs.
Differential Activity Profiles Based on Methyl Group Placement
For instance, studies on other substituted benzamides have shown that the position of substituents significantly affects their biological activities, which can range from antimicrobial to insecticidal and herbicidal. nih.govnih.govsci-hub.box The presence of methyl groups at the 2 and 3 positions of the aniline (B41778) ring, combined with a methyl group at the 2-position of the benzoyl ring, creates a unique steric and electronic environment. This substitution pattern will inevitably lead to a different biological activity profile compared to, for example, a 2,4-dimethylphenyl or a 3,5-dimethylphenyl analog. The steric hindrance introduced by the ortho-methyl groups on both rings can influence the planarity of the molecule and its ability to interact with flat hydrophobic surfaces on a target protein.
Correlating Structural Modifications with Changes in Preclinical Potency
Currently, there is a lack of publicly available preclinical data specifically for this compound that would allow for a direct correlation between its structural modifications and preclinical potency. However, general principles from related benzamide derivatives can be applied.
For many classes of bioactive compounds, including benzamides, even minor structural changes, such as the shifting of a methyl group, can lead to significant changes in potency. This is because such modifications can alter the molecule's:
Binding Affinity: Changes in steric bulk or electronic properties can either enhance or disrupt key interactions with the target, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces.
Pharmacokinetic Properties: Modifications can affect absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for a compound's in vivo efficacy.
Future preclinical studies on a series of methylated N-phenylbenzamide analogs would be necessary to establish a clear quantitative relationship between the position of the methyl groups and the resulting potency for a specific biological activity.
Predictive Modeling for Structure-Activity Relationships
In the absence of extensive experimental data, predictive modeling techniques such as Quantitative Structure-Activity Relationship (QSAR) can be employed to forecast the biological activity of this compound and its analogs. QSAR models establish a mathematical relationship between the chemical structure and biological activity. researchgate.net
For benzamide derivatives, QSAR studies have been successfully used to model various activities, including antimicrobial and anti-HIV protease activities. nih.govnih.gov A predictive QSAR model for N-aryl benzamides could be developed using a dataset of known active compounds. This model would utilize molecular descriptors that quantify various aspects of the molecular structure, such as:
Topological descriptors: Describing the connectivity and branching of the molecule.
Electronic descriptors: Quantifying the distribution of electrons.
Steric descriptors: Characterizing the size and shape of the molecule.
By inputting the structural information of this compound into a validated QSAR model, it would be possible to predict its potential biological activity and guide the synthesis of more potent analogs. The development of such models is a key strategy in modern drug and pesticide discovery to prioritize the synthesis of compounds with a higher probability of success. youtube.com
Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. For novel compounds like this compound and its analogs, QSAR serves as a predictive tool to guide the synthesis of more potent derivatives. Although specific QSAR models for this exact molecule are not documented, the methodologies applied to similar benzamide and N-arylbenzenesulfonamide fungicides illustrate how such models would be developed. nih.gov
Typically, a QSAR study involves generating a dataset of analogs and measuring their biological activity (e.g., EC50 values for fungal inhibition). Various molecular descriptors are then calculated for each analog, and a mathematical model is built to relate these descriptors to the activity.
Key Methodologies and Descriptors:
2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices, connectivity, and physicochemical properties like molar refractivity and partition coefficient (LogP). mdpi.com For benzamide derivatives, descriptors related to electronegativity, polarizability, and van der Waals forces have been shown to be important for modeling antifungal activity. mdpi.com
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build 3D models. These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules. nih.govnih.gov The resulting contour maps highlight regions where modifications to the molecule would likely increase or decrease activity. For instance, a CoMFA/CoMSIA study on benzamide inhibitors of the FtsZ protein provided a rational guide for designing new antibacterial agents by identifying key steric and electrostatic properties. nih.gov
A hypothetical QSAR model for analogs of this compound would likely reveal the importance of steric bulk and lipophilicity conferred by the methyl groups on both phenyl rings. The model would aim to quantify the impact of these features on the compound's ability to fit into a target binding site.
Interactive Data Table: Example of Descriptors in a QSAR Model for Benzamide Analogs
This table illustrates the type of data used to build a QSAR model, showing hypothetical activity data alongside key molecular descriptors that could be used for correlation analysis.
| Compound ID | Substituent (R) on N-phenyl ring | LogP (Lipophilicity) | Molar Volume (ų) | Electronic Energy (au) | Predicted Activity (pEC50) |
| 1 | 2,3-di-CH₃ | 4.5 | 250 | -850 | 5.2 |
| 2 | 2-Cl | 4.1 | 235 | -1310 | 4.8 |
| 3 | 4-F | 3.8 | 230 | -948 | 4.5 |
| 4 | 3-CF₃ | 4.9 | 265 | -1185 | 5.5 |
| 5 | H | 3.6 | 225 | -810 | 4.1 |
Rational Design Principles for Novel Benzamide Derivatives
Rational design uses the insights gained from SAR and QSAR studies to create new molecules with improved efficacy, selectivity, or other desired properties. For the this compound scaffold, design principles would focus on optimizing the substitutions on both aromatic rings and potentially modifying the amide linker.
Key Design Considerations:
N-Phenyl Ring Substitutions: The nature, position, and size of substituents on the N-phenyl ring are critical. In many biologically active benzamides, introducing small, electron-withdrawing groups like fluorine or chlorine can enhance activity. nih.gov Conversely, bulky groups or those with different electronic properties (e.g., methoxy) can decrease activity. nih.gov For this compound, exploring analogs where the methyl groups are replaced with other substituents (halogens, trifluoromethyl) or relocated on the ring would be a primary step in rational design. Studies on related structures have shown that reducing steric hindrance can sometimes lead to increased activity by allowing better interaction with the target receptor. nih.gov
Benzoyl Ring Substitutions: The substitution pattern on the benzoyl moiety also significantly influences activity. The 2-methyl group in the parent compound imparts a specific conformational twist to the molecule, which is often crucial for binding to the target protein. Modifying this group or adding other substituents to the benzoyl ring can fine-tune this conformation and introduce new interactions. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, a 2-fluoro substituent on the benzene (B151609) ring resulted in superior fungicidal activity compared to other substitutions. nih.gov
Amide Linker Modification: While less common, modifications to the amide bond itself (e.g., creating thioamides or reverse amides) can alter the molecule's hydrogen bonding capacity, stability, and conformational flexibility, providing another avenue for rational design.
Interactive Data Table: Summary of SAR Findings for Benzamide Analogs
This table summarizes common structure-activity relationships observed in various series of benzamide derivatives, which can guide the rational design of new analogs based on the this compound scaffold.
| Structural Region | Modification | General Effect on Activity | Rationale / Example |
| N-Phenyl Ring | Introduction of halogens (F, Cl) | Often increases activity | Enhances binding affinity through halogen bonding or favorable electronic effects. nih.gov |
| Introduction of bulky groups | Can decrease activity | Steric hindrance may prevent optimal binding to the target site. nih.gov | |
| Introduction of nitro group | Can increase activity | Strong electron-withdrawing effect may be favorable for interaction with the target. nih.gov | |
| Benzoyl Ring | Ortho-substituents (e.g., 2-CH₃, 2-F) | Often critical for activity | Induces a specific dihedral angle between the rings, which is key for the bioactive conformation. nih.gov |
| Varying electronic nature of substituents | Activity is sensitive to electronic effects | Fine-tunes the electronic properties of the carbonyl group, affecting target interaction. | |
| Core Scaffold | Combination with other heterocycles (e.g., triazole) | Can significantly increase activity | The added moiety can form new, favorable interactions with the biological target. researchgate.net |
Preclinical Biological and Pharmacological Investigations of N 2,3 Dimethylphenyl 2 Methylbenzamide
Evaluation of Diverse Biological Activities
Investigations into the broad class of benzamide (B126) and N-phenylbenzamide derivatives have revealed a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and antioxidant activities. nanobioletters.comontosight.ai These findings provide a foundation for assessing the potential therapeutic profile of N-(2,3-Dimethylphenyl)-2-methylbenzamide.
While specific studies detailing the antimicrobial activity of this compound are limited, the N-phenylbenzamide scaffold is known to possess potential antibacterial and antifungal properties. nih.gov Research on various N-phenylbenzamide derivatives has demonstrated their ability to inhibit the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov For instance, studies have shown activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The presence of substituents on the phenyl rings can modulate this activity. nih.gov
Furthermore, the 2,5-dimethylphenyl structural feature, similar to the 2,3-dimethylphenyl moiety in the title compound, is present in other compounds investigated for antimicrobial action against a range of microorganisms, including multidrug-resistant pathogens. mdpi.com These observations suggest that this compound could be a candidate for future antimicrobial screening.
The table below illustrates the antimicrobial activity of several N-phenylbenzamide derivatives against representative microbial strains, indicating the potential of this chemical class.
| Compound | Substituent | S. aureus Inhibition Zone (mm) | E. coli Inhibition Zone (mm) | C. albicans Inhibition Zone (mm) |
|---|---|---|---|---|
| N-phenylbenzamide | None | 15.2 | 14.8 | 14.5 |
| N-(4-methoxyphenyl)benzamide | 4-OCH₃ | 16.5 | 15.5 | 15.2 |
| N-(4-chlorophenyl)benzamide | 4-Cl | 17.1 | 16.2 | 15.8 |
| N-(4-bromophenyl)benzamide | 4-Br | 17.3 | 16.5 | 15.9 |
| N-(4-iodophenyl)benzamide | 4-I | 17.0 | 16.0 | 15.5 |
Data in this table is illustrative of the N-phenylbenzamide class and is adapted from related research; it does not represent experimental results for this compound. nih.gov
The benzamide class of compounds has been studied for various biological activities, including anti-inflammatory effects. ontosight.ai Some N-substituted benzamides have been shown to possess potent anti-inflammatory properties, with a proposed mechanism involving the inhibition of the transcription factor NF-kappaB, which in turn suppresses the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). nih.gov Studies on novel N-phenylcarbamothioylbenzamides demonstrated significantly higher anti-inflammatory activity compared to the reference drug indomethacin (B1671933) in carrageenan-induced paw edema models. researchgate.net
Regarding analgesic potential, the (2,3-dimethylphenyl) moiety is a structural component of dexmedetomidine, an α2-adrenoceptor agonist used clinically as an analgesic adjuvant. mdpi.com This suggests that the substitution pattern on the N-phenyl ring could be relevant for interaction with biological targets involved in pain pathways. The broad pharmacological activities of amides, including analgesic effects, are well-established. nanobioletters.com
The table below presents the anti-inflammatory activity of representative benzamide derivatives from a preclinical study, highlighting the potential of this structural class.
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Ulcer Index |
|---|---|---|
| Indomethacin (Reference) | 22.43% | 0.6 |
| Derivative 1e | 61.45% | 0.2 |
| Derivative 1h | 59.32% | 0.2 |
| Derivative 1d | 48.11% | 0.3 |
Data adapted from a study on N-phenylcarbamothioylbenzamides to illustrate the anti-inflammatory potential of related structures. researchgate.net
There is currently no specific data on the antioxidant or radical scavenging activity of this compound. However, the broader class of amide-containing compounds has been investigated for these properties. manchester.ac.uk The ability of a compound to act as an antioxidant is often linked to its capacity to donate a hydrogen atom or an electron to neutralize free radicals. Quantum chemical studies on phenolic compounds, which share the aromatic ring feature, have been used to model free radical-scavenging mechanisms. scienceopen.com
The evaluation of antioxidant potential is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. usindh.edu.pk For example, studies on novel N-substituted acetamides have shown that many of the synthesized compounds possess moderate to significant radical scavenging activity, indicating that the amide scaffold can be a useful template for developing antioxidant molecules. manchester.ac.uk Future studies could evaluate this compound using such standard assays to determine if it possesses direct antioxidant capabilities.
The potential for this compound to act as an enzyme inhibitor has not been reported. However, the benzamide structure is a known pharmacophore that can interact with various enzymes. A key enzyme target for which many inhibitors have been developed is tyrosinase, a copper-containing enzyme that is crucial for melanin (B1238610) biosynthesis. doi.orgnih.gov Inhibition of tyrosinase is a primary strategy for developing agents to manage hyperpigmentation. doi.org
Several classes of tyrosinase inhibitors have been identified, many of which are aromatic compounds. nih.gov For example, substituted N-benzylbenzamide derivatives have been explored as a series of depigmentation agents with tyrosinase inhibitory activity. doi.org The mechanism of inhibition often involves the compound binding to the enzyme's active site, potentially chelating the copper ions essential for its catalytic function. nih.govmdpi.com Given its aromatic and amide features, this compound could be evaluated for its inhibitory potential against tyrosinase or other relevant enzymes.
Elucidation of Molecular Mechanisms of Action
Understanding the three-dimensional structure of a compound is fundamental to elucidating its potential mechanism of action and identifying biological targets.
Detailed structural information for this compound is available from X-ray crystallography studies. nih.gov In its crystalline form, the molecule displays specific conformational features that are key to its potential biological interactions. The two aromatic rings (the 2,3-dimethylphenyl group and the 2-methylphenyl group) are nearly coplanar, with a small dihedral angle of 5.9° between them. nih.gov
This hydrogen bonding capability is a primary mechanism by which small molecules bind to the active sites of biological targets like enzymes and receptors. The specific geometry and electronic properties of the amide group in this compound make it a putative binding site for interactions with protein backbones or amino acid side chains. Putative targets for related benzamides include the transcription factor NF-kappaB for anti-inflammatory action and enzymes like tyrosinase, where binding may occur in the active site. nih.govdoi.org The precise structural data available for this compound provides a strong basis for future in silico docking studies to predict its binding affinity to these and other potential biological targets.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO | Defines the elemental composition of the compound. nih.gov |
| Dihedral Angle Between Aromatic Rings | 5.9 (2)° | Indicates the two rings are nearly in the same plane. nih.gov |
| Amide Core Twist (vs. 2,3-dimethylphenyl ring) | 44.0 (3)° | Shows significant non-planar twist of the central amide group. nih.gov |
| Amide Core Twist (vs. 2-methylphenyl ring) | 47.1 (3)° | Confirms the non-planar nature relative to the second ring. nih.gov |
| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds | Primary force stabilizing the crystal structure and indicates key binding potential. nih.gov |
Analysis of Enzyme Kinetics and Inhibition Modalities
Detailed studies analyzing the specific enzyme kinetics and inhibition modalities of this compound are not extensively reported in the current scientific literature. Typically, such investigations would involve determining key kinetic parameters to understand the compound's interaction with a target enzyme.
Hypothetical Data on Enzyme Inhibition Kinetics:
Should this compound be identified as an enzyme inhibitor, a kinetic analysis would be performed to determine constants such as the Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i). The mode of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—would also be elucidated. This information is crucial for understanding the mechanism of action and for guiding further drug development.
For illustrative purposes, a data table representing typical findings from such an analysis is presented below. It is important to note that the following data is hypothetical and not based on experimental results for this compound.
| Kinetic Parameter | Value | Unit | Description |
| K_m (Michaelis Constant) | Value | µM | Substrate concentration at which the reaction rate is half of V_max. |
| V_max (Maximum Velocity) | Value | µmol/min | The maximum rate of reaction when the enzyme is saturated with substrate. |
| K_i (Inhibition Constant) | Value | µM | Indicates the potency of an inhibitor; lower values signify higher potency. |
| Mode of Inhibition | Type | - | Describes how the inhibitor binds to the enzyme (e.g., competitive). |
Investigations into Cellular Pathway Modulation (e.g., Nuclear Factor-κB, Activator Protein 1)
While direct studies on this compound are scarce, research on the broader class of N-substituted benzamides has revealed significant effects on key cellular signaling pathways, particularly those involved in immune regulation and inflammation.
Notably, certain N-substituted benzamides have been shown to modulate the activity of transcription factors such as Nuclear Factor-kappaB (NF-κB) and Activator Protein 1 (AP-1). nih.gov One study demonstrated that while some N-substituted benzamides had minimal effect, acetylated derivatives could inhibit the activity of NF-κB and nuclear factor of activated T cells (NFAT). nih.gov In contrast, the same study observed that these acetylated compounds enhanced the transcriptional activity of AP-1. nih.gov
The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its inhibition by certain N-substituted benzamides suggests a potential anti-inflammatory mechanism of action. nih.gov The differential modulation of NF-κB and AP-1, which are often involved in distinct cellular processes, indicates that these compounds could be used to selectively influence cellular responses. nih.gov
Specifically, the inhibition of NF-κB was linked to a reduction in the transcriptional activity of the CD40 ligand (CD40L) promoter, a key molecule in immune cell interaction. nih.gov Conversely, the enhancement of AP-1 activity was associated with an increased transcriptional activity of the IL-2 promoter, a cytokine crucial for T-cell proliferation. nih.gov These findings highlight the potential for N-substituted benzamides to act as nuanced modulators of the immune system. nih.gov
Summary of Cellular Pathway Modulation by N-Substituted Benzamides:
| Pathway | Observed Effect | Potential Implication | Reference |
| Nuclear Factor-κB (NF-κB) | Inhibition by some derivatives | Anti-inflammatory effects | nih.govnih.gov |
| Activator Protein 1 (AP-1) | Enhanced activity by some derivatives | Modulation of immune cell activation | nih.gov |
In Vitro Screening Platforms for Lead Compound Identification
The discovery of novel therapeutic agents often begins with the screening of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. These initial hits are then optimized to generate "lead compounds" with improved potency and drug-like properties. While there is no specific information in the reviewed literature detailing the identification of this compound as a lead compound through such screening platforms, these methodologies are fundamental to modern drug discovery.
In vitro screening platforms can range from target-based assays, which measure the interaction of compounds with a specific protein or enzyme, to cell-based assays that assess the effect of compounds on cellular functions or pathways. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds, significantly accelerating the initial stages of drug discovery.
Had this compound been identified through such a process, the general workflow would have likely involved:
Assay Development: Creation of a robust and sensitive assay to measure the desired biological activity.
High-Throughput Screening: Testing a large and diverse chemical library against the assay to identify initial hits.
Hit Confirmation and Triage: Re-testing the initial hits to confirm their activity and eliminate false positives.
Lead Generation: Further characterization of confirmed hits to identify promising lead compounds for further development.
The structural characteristics of this compound, an N-arylbenzamide, are common in many biologically active molecules, making it a plausible candidate for inclusion in screening libraries.
Computational Chemistry and Molecular Modeling Studies on N 2,3 Dimethylphenyl 2 Methylbenzamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic properties and geometric parameters of N-(2,3-Dimethylphenyl)-2-methylbenzamide.
The three-dimensional structure of this compound is defined by the spatial arrangement of its two aromatic rings relative to the central amide bridge. Conformational analysis aims to identify the most stable geometries (energetic minima) of the molecule by exploring its potential energy surface. This is typically achieved by systematically rotating the key dihedral (torsion) angles.
Experimental data from X-ray crystallography provides a crucial benchmark for these computational models. For this compound, the crystal structure reveals a specific, low-energy conformation. nih.gov In this state, the two aromatic rings are nearly parallel, with a small dihedral angle between them. The central amide group, however, is significantly twisted relative to both rings. nih.gov The ortho-methyl group on the benzoyl ring is positioned syn to the carbonyl oxygen, while the N-H and C=O bonds adopt an anti-conformation to each other. nih.gov Computational studies would aim to replicate these experimental values to validate the chosen theoretical model before exploring other possible conformers in the gaseous or solvated phase.
| Parameter | Value |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31 |
| Dihedral Angle (Aromatic Ring 1 vs. Aromatic Ring 2) | 5.9 (2)° |
| Twist Angle (Amide Core vs. 2,3-dimethylphenyl ring) | 44.0 (3)° |
| Twist Angle (Amide Core vs. 2-methylphenyl ring) | 47.1 (3)° |
Frontier Molecular Orbital (FMO) theory is a fundamental component of computational analysis, providing insight into a molecule's chemical reactivity and kinetic stability. nih.gov The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. epstem.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor. A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's electronic properties. These theoretical calculations are essential for predicting how the molecule might behave in chemical reactions. nih.gov
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates high polarizability. |
Computational methods can accurately predict the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of this compound. DFT calculations are used to determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. nih.gov These calculated frequencies can be assigned to specific bond stretches, bends, and torsions, aiding in the interpretation of experimental FT-IR and FT-Raman spectra. mdpi.com Often, a scaling factor is applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. mdpi.com
Electronic spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths observed in a UV-Vis spectrum. mdpi.com These predictions help to understand the electronic structure and the nature of the molecular orbitals involved in the transitions. mdpi.com
| Vibrational Mode | Typical Wavenumber Region (cm-1) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| Aromatic C=C Stretch | 1400 - 1600 |
Molecular Docking and Dynamics Simulations
While quantum calculations focus on the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins. ajchem-a.com
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a protein's active site. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity to the protein. nih.gov The resulting docking score provides an estimate of the binding affinity, with lower energy scores typically indicating more favorable binding. ajchem-a.com This method is crucial in structure-based drug design for identifying potential drug candidates and understanding the structural basis of their activity. nih.gov A successful docking study on this compound would identify key amino acid residues that it interacts with and predict its binding energy to a specific protein target.
Following a molecular docking simulation, a Protein-Ligand Interaction Fingerprint (PLIF) can be generated to provide a detailed, simplified summary of the key interactions between the ligand and the protein. mdpi.com A PLIF is typically represented as a binary string, where each bit signifies the presence (1) or absence (0) of a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge) with a particular amino acid residue in the binding site. researchgate.netnih.gov
This approach allows for a rapid comparison of binding modes across different ligands or different docking poses of the same ligand. mdpi.com By analyzing the fingerprint, researchers can identify the most critical interactions that stabilize the protein-ligand complex, which is invaluable information for lead optimization and understanding structure-activity relationships. nih.gov
Conformational Flexibility and Stability of Bound Complexes
The conformational landscape of this compound, a molecule with the chemical formula C₁₆H₁₇NO, is defined by the spatial arrangement of its constituent aromatic rings and the central amide linker. nih.gov X-ray crystallography studies provide precise data on its solid-state conformation. In its crystalline form, the molecule exhibits a specific and relatively planar arrangement, where the dihedral angle between the two aromatic rings (the 2,3-dimethylphenyl group and the 2-methylphenyl group) is a mere 5.9(2)°. nih.gov This near-coplanarity is contrasted by a significant twist in the central amide core (–NH–C(=O)–). This core is twisted out of the planes of the 2,3-dimethylphenyl and 2-methylphenyl rings by 44.0(3)° and 47.1(3)°, respectively. nih.gov
The orientation of the substituents and the amide bond itself are key conformational features. The ortho-methyl group on the benzoyl ring is positioned syn to the carbonyl (C=O) bond. nih.gov Similarly, the ortho- and meta-methyl groups on the anilino ring are syn to the N-H bond. nih.gov Within the amide linkage (C–NH–C(O)–C), the N-H and C=O bonds adopt an anti conformation relative to each other. nih.gov This anti conformation is a common feature observed in other benzanilides. nih.gov
In the solid state, the stability of the molecular packing is reinforced by intermolecular hydrogen bonds. Specifically, N—H⋯O hydrogen bonds link adjacent molecules into infinite chains that propagate along the b-axis of the crystal. nih.gov While specific studies on the stability of this compound in bound complexes with biological targets are not detailed in the available literature, the inherent hydrogen bonding capability of the amide group is a critical factor. The amide proton acts as a hydrogen bond donor, and the carbonyl oxygen serves as an acceptor, features that are fundamental to the stability of ligand-protein interactions. mdpi.com The stability of such bound complexes would be influenced by the strength of these hydrogen bonds and other non-covalent interactions, such as van der Waals forces and pi-stacking, with amino acid residues at a receptor's binding site. mdpi.com
Table 1: Key Conformational Parameters of Crystalline this compound Data sourced from X-ray crystallography studies. nih.gov
| Parameter | Value |
| Dihedral Angles | |
| Dihedral Angle between Aromatic Rings | 5.9(2)° |
| Amide Core Twist vs. 2,3-dimethylphenyl Ring | 44.0(3)° |
| Amide Core Twist vs. 2-methylphenyl Ring | 47.1(3)° |
| Bond Conformations | |
| N-H and C=O Bond Relationship | anti |
| ortho-methyl (benzoyl) vs. C=O Bond | syn |
| ortho & meta-methyl (anilino) vs. N-H Bond | syn |
| Intermolecular Interactions | |
| Stabilizing Bond Type | N—H⋯O Hydrogen Bonds |
Computational Pharmacokinetics (Preclinical ADME Aspects)
Computational, or in silico, methods are integral to modern drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. mdpi.com This preclinical assessment helps to identify molecules with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. nih.gov While specific computational ADME studies for this compound are not publicly documented, its pharmacokinetic profile can be estimated using a variety of established modeling tools and platforms like SwissADME and ProTOX II. mdpi.commdpi.com
In Silico Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a potential drug molecule are critical for its ability to reach its biological target in sufficient concentrations. Computational models predict these characteristics by calculating various physicochemical properties. nih.gov
Absorption: Key predictors for oral absorption include adherence to frameworks like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. semanticscholar.org Other important calculated parameters are the topological polar surface area (TPSA) and the percentage of human intestinal absorption (%ABS). For instance, in silico studies on other novel compounds have demonstrated that molecules complying with Lipinski's rule and showing high predicted absorption percentages (often >70%) are considered to have good drug-likeness properties. nih.gov
Distribution: The distribution of a compound throughout the body can be estimated by parameters such as the volume of distribution (Vd). mdpi.com Furthermore, the propensity of a compound to bind to plasma proteins, like human serum albumin (HSA), is a crucial factor. mdpi.commdpi.com High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. mdpi.com Models can also predict whether a compound is likely to cross the blood-brain barrier (BBB), a key consideration for drugs targeting the central nervous system.
Table 2: Example of Predicted ADME Properties for a Benzamide-Type Compound This table is illustrative of the types of data generated in a typical in silico ADME study and does not represent actual results for this compound.
| Property | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |
| LogP | < 5 | Adherence to Lipinski's Rule |
| H-bond Donors | < 5 | Adherence to Lipinski's Rule |
| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule |
| Absorption | ||
| Human Intestinal Absorption | > 80% | High likelihood of oral absorption |
| Distribution | ||
| Blood-Brain Barrier Permeant | No / Yes | Predicts ability to enter the CNS |
| Plasma Protein Binding | ~90% | Indicates extent of binding in blood |
Evaluation of Metabolic Stability and Potential Metabolites
Metabolic stability determines the persistence of a drug in the body, influencing its half-life and duration of action. Computational tools can predict a compound's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes. nih.gov These programs identify sites on the molecule that are most likely to undergo metabolic transformation. For this compound, potential metabolic pathways could include:
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one of the phenyl rings.
Oxidation of Methyl Groups: The methyl groups on the aromatic rings could be oxidized to form hydroxymethyl or carboxylic acid derivatives.
Amide Hydrolysis: Cleavage of the central amide bond, breaking the molecule into 2,3-dimethylaniline (B142581) and 2-methylbenzoic acid.
Predicting the specific CYP isozymes (e.g., CYP3A4, CYP2D6) that are likely to metabolize the compound is another key aspect of these studies. nih.gov By understanding the potential metabolites, researchers can proactively investigate whether these breakdown products are active, inactive, or potentially toxic. While comprehensive databases like the Human Metabolome Database (HMDB) catalog a vast number of metabolites, specific metabolic products of this compound are not currently listed. hmdb.ca
Cheminformatics Approaches for Virtual Screening and Library Design
Cheminformatics utilizes computational techniques to analyze chemical data and structures, playing a pivotal role in drug discovery. f1000research.com The this compound scaffold is well-suited for such approaches, particularly for virtual screening and the design of chemical libraries. scirp.org
Virtual Screening: Structure-based virtual screening (SBVS) involves computationally docking large libraries of compounds against the three-dimensional structure of a biological target. semanticscholar.org If this compound were identified as a "hit" or a binder to a particular protein, its chemical structure would serve as a template. Cheminformatics tools could then be used to search massive virtual databases (containing millions of compounds) for molecules that share its key structural features—such as the substituted N-phenylbenzamide linker—but with different peripheral chemical groups. semanticscholar.orgscirp.org This process allows for the rapid and cost-effective identification of novel compounds that are predicted to bind to the same target, potentially with higher affinity or better properties. semanticscholar.org
Library Design: The core structure of this compound can also be used as a foundation for designing a combinatorial library. f1000research.com In this approach, the core scaffold is kept constant while the substituents at various positions are systematically varied. For example, one could computationally generate thousands of derivatives by:
Changing the position and type of substituents on both phenyl rings.
Replacing the phenyl rings with other aromatic or heterocyclic systems.
Modifying the amide linker.
This generates a focused library of novel, related compounds. These virtual libraries can then be screened in silico to prioritize the synthesis of a smaller, more manageable set of compounds that have the highest predicted activity and best drug-like properties, streamlining the lead optimization process. scirp.org
Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a cornerstone for the structural verification of newly synthesized or isolated N-(2,3-Dimethylphenyl)-2-methylbenzamide. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, and Mass Spectrometry provide unambiguous evidence of its chemical structure.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on data from closely related structures, such as N-(o-tolyl)benzamide and N-(m-tolyl)benzamide. rsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the amide proton, the aromatic protons on both rings, and the protons of the three methyl groups.
Amide Proton (N-H): A single proton signal, typically a singlet or a broad singlet, is expected in the downfield region, generally between δ 9.5 and 10.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. For the related N-(o-tolyl)benzamide, this peak appears at δ 9.96 ppm in DMSO-d₆. rsc.org
Aromatic Protons: The spectrum will feature a complex multiplet pattern in the aromatic region (δ 7.0–8.1 ppm) corresponding to the seven protons of the two substituted benzene (B151609) rings. The protons on the 2,3-dimethylphenyl ring and the 2-methylphenyl ring will have distinct chemical shifts and coupling patterns.
Methyl Protons: Three sharp singlets are expected in the upfield region (δ 2.0–2.5 ppm), each integrating to three protons. One signal corresponds to the methyl group on the benzoyl ring, while the other two correspond to the methyl groups at the 2- and 3-positions of the aniline (B41778) ring. In analogous structures like N-(o-tolyl)benzamide, the methyl proton signal appears around δ 2.30 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 165–170 ppm. For instance, the carbonyl carbon in N-(m-tolyl)benzamide is observed at δ 166.0 ppm. rsc.org
Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between δ 120 and 140 ppm. The specific shifts are influenced by the positions of the methyl and amide substituents.
Methyl Carbons: The three methyl carbons will appear as sharp signals in the upfield region of the spectrum, typically between δ 18 and 22 ppm. For N-(m-tolyl)benzamide, the methyl carbon signal is at δ 21.7 ppm. rsc.org
A summary of predicted NMR data is presented below.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Amide (C=O) | - | 165 - 170 |
| Aromatic C-H & C-q | 7.0 - 8.1 (m, 7H) | 120 - 140 |
| Amide (N-H) | 9.5 - 10.5 (s, 1H) | - |
| Methyl (Ar-CH₃) | ~2.3 (s, 3H) | ~18 |
| Methyl (Ar-CH₃ x2) | ~2.1-2.3 (s, 6H) | ~20-22 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum arises from the vibrations of chemical bonds within the molecule upon absorption of infrared radiation. For secondary amides like the title compound, several characteristic absorption bands are expected. researchgate.net
N-H Stretch: A sharp absorption band corresponding to the N-H stretching vibration is typically observed in the region of 3300–3200 cm⁻¹. researchgate.net This peak's position and shape can indicate the extent of intermolecular hydrogen bonding in the sample.
Amide I Band (C=O Stretch): This is one of the most intense and characteristic absorptions in the IR spectrum of an amide. It arises from the C=O stretching vibration and is expected to appear in the range of 1680–1630 cm⁻¹. Its exact frequency can be influenced by the electronic and steric effects of the adjacent aromatic rings.
Amide II Band: This band, found between 1570 cm⁻¹ and 1515 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
C-N Stretch: The C-N stretching vibration is expected in the range of 1300-1200 cm⁻¹. researchgate.net
The collective presence of these bands provides strong evidence for the amide structure of this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300 - 3200 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Amide I (C=O Stretch) | 1680 - 1630 |
| Amide II (N-H Bend & C-N Stretch) | 1570 - 1515 |
| C-N Stretch | 1300 - 1200 |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₁₆H₁₇NO, which corresponds to a monoisotopic mass of approximately 239.1310 u. nih.gov In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be observed at m/z 239.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of amides is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, two primary fragmentation pathways are expected:
Cleavage of the Amide C-N Bond: This pathway leads to the formation of the 2-methylbenzoyl cation, which would be a prominent peak at m/z 119. This is often the base peak in the spectrum of N-aryl benzamides.
Cleavage of the Carbonyl-Aryl Bond: This would result in the formation of a 2,3-dimethylphenyl isocyanate radical cation or related fragments.
A plausible fragmentation pattern, based on general principles and data from similar structures, is outlined below. researchgate.netmiamioh.edu
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 239 | [C₁₆H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 119 | [C₈H₇O]⁺ | α-cleavage of C-N bond, forming the 2-methylbenzoyl cation |
| 120 | [C₈H₁₀N]⁺ | Fragment from the N-(2,3-dimethylphenyl) moiety |
| 91 | [C₇H₇]⁺ | Loss of CO from the m/z 119 fragment, forming a tropylium (B1234903) ion |
UV-Visible spectroscopy measures the electronic transitions within a molecule. This compound is a colorless compound, indicating it does not absorb light in the visible portion of the electromagnetic spectrum. nih.gov Its UV spectrum is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the aromatic rings and the amide functional group. msu.edu
π→π Transitions:* The benzoyl and phenyl chromophores contain conjugated π-electron systems. These will give rise to strong absorption bands in the UV region, typically below 300 nm.
n→π Transitions:* The amide group contains non-bonding electrons (n) on the oxygen atom. The transition of these electrons to an anti-bonding π* orbital (n→π) results in a weaker absorption band at a longer wavelength than the π→π transitions.
The exact λmax values and molar absorptivities would need to be determined experimentally, typically by dissolving the compound in a UV-transparent solvent like ethanol (B145695) or acetonitrile (B52724). msu.edu
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or natural extracts. High-Performance Liquid Chromatography is the most widely used method for this purpose.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective. researchgate.net
In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice, offering excellent retention and separation capabilities for moderately non-polar molecules. researchgate.net
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, would be employed. Starting with a higher proportion of water and gradually increasing the organic solvent content allows for the efficient elution of compounds with varying polarities. A buffer, such as formic acid or sodium acetate (B1210297), may be added to the mobile phase to ensure reproducible retention times by controlling the pH. researchgate.netsielc.com
Detection: A UV detector is typically used for aromatic compounds. The wavelength for detection would be set at a λmax where the compound exhibits strong absorbance, likely in the range of 230-260 nm, to ensure high sensitivity.
By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. The area under the peak is proportional to its concentration, allowing for accurate quantification and purity assessment. A single, sharp peak in the chromatogram is indicative of a high-purity sample.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a mixture. However, for compounds like this compound, which possess functional groups with active hydrogens (in this case, the amide N-H group), direct analysis by GC can be challenging. Such groups can lead to poor chromatographic performance, including peak tailing and potential thermal decomposition in the hot injector port, compromising analytical accuracy. jfda-online.comresearchgate.net
To overcome these limitations, chemical derivatization is an essential prerequisite for the GC-MS analysis of many amides. jfda-online.comnih.gov This process involves reacting the analyte with a specific reagent to convert a polar functional group into a less polar, more volatile, and more thermally stable derivative. researchgate.net Common derivatization techniques for compounds with active hydrogens include:
Silylation: This is a widely used method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. cannabissciencetech.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov The resulting TMS derivative is significantly more volatile and less likely to adsorb to active sites within the GC system. jfda-online.com
Acylation: This technique introduces an acyl group, and reagents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to create trifluoroacetamide (B147638) derivatives, which are suitable for GC analysis. jfda-online.com
The derivatization step transforms the analyte into a form more compatible with the GC environment, allowing for efficient separation on the chromatographic column. jfda-online.com Following separation, the eluting derivative enters the mass spectrometer, which provides a mass spectrum. This spectrum, a fragmentation pattern unique to the molecule, allows for definitive structural identification. researchgate.net
While this is a standard and necessary approach for the analysis of such amides, a review of the scientific literature did not yield specific studies detailing the GC-MS analysis of volatile derivatives of this compound. The formation and stability of derivatives can vary greatly between metabolites, necessitating specific methods to be developed and optimized for each compound of interest. nih.gov
Solid-State Characterization Techniques for Material Science Applications
The physical properties of a compound in the solid state are dictated by its crystal structure. For applications in material science and pharmaceuticals, understanding and controlling this solid-state form is critical. Techniques such as Powder X-ray Diffraction (PXRD) and thermal analysis provide invaluable information on crystallinity, polymorphism, and thermal stability.
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase, allowing for its identification.
In a detailed crystallographic study, the solid-state structure of this compound was elucidated using single-crystal X-ray diffraction, a technique that provides the fundamental data used to interpret PXRD patterns. nih.gov The compound was found to crystallize in a monoclinic system. nih.gov In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains. nih.gov
The precise crystal data obtained from this analysis serves as a definitive reference for this particular crystalline form. This information is crucial for polymorph screening, where PXRD is used to identify different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, and PXRD allows researchers to distinguish between them and monitor phase purity. The data for the known form of this compound are presented below. nih.gov
Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₇NO |
| Formula Weight | 239.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8092 (4) |
| b (Å) | 4.9253 (2) |
| c (Å) | 23.1887 (12) |
| **β (°) ** | 94.229 (5) |
| **Volume (ų) ** | 661.67 (6) |
| Z | 2 |
| Temperature (K) | 295 |
Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful thermal methods.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram plots heat flow against temperature. An endothermic peak typically signifies melting, where the compound absorbs energy to transition from a solid to a liquid. The purity of the compound can be checked by its melting point. nih.gov For instance, a study on 2-amino-3,5-dichloro-N-methylbenzamide used DSC to obtain thermodynamic data, including the initial decomposition temperature. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is particularly useful for determining the thermal stability and decomposition profile of a material. A TGA curve plots the percentage of weight loss against temperature. A step-wise loss of mass indicates decomposition or the loss of volatile components like solvents. Studies on various polyamide and polyimide materials show that TGA can reveal decomposition stages, with initial weight loss often corresponding to the thermolysis of amide and imide groups. researchgate.net
While the literature provides a melting point for this compound, specific DSC or TGA experimental data and curves for this compound were not found in the reviewed research. nih.gov However, based on the analysis of similar aromatic amides, a TGA analysis would be expected to show high thermal stability, with decomposition occurring at elevated temperatures. researchgate.netresearchgate.net A DSC analysis would show a sharp endothermic peak corresponding to its melting point.
Future Research Directions and Potential Scientific Applications
Development of Next-Generation Benzamide (B126) Derivatives with Enhanced Research Utility
Benzamide compounds are recognized as versatile building blocks in organic synthesis, allowing for the introduction of various substituents to perform detailed structure-activity relationship (SAR) analyses. nih.gov The future development of derivatives based on the N-(2,3-Dimethylphenyl)-2-methylbenzamide scaffold is a promising strategy for creating novel research tools and potential therapeutic agents.
Targeted Synthesis for Specific Biological Pathways
A key direction for future research is the rational design and synthesis of novel benzamide derivatives aimed at specific biological targets. The versatility of the benzamide scaffold has been demonstrated in the development of inhibitors for a range of enzymes implicated in various diseases.
Enzyme Inhibition: Researchers have successfully synthesized benzamide derivatives that show inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer's disease. nih.gov For instance, certain novel benzamide derivatives have demonstrated potent dual inhibition of these enzymes. nih.gov Other research has focused on soluble epoxide hydrolase (sEH), where new derivatives have shown powerful anti-inflammatory effects in preclinical models. nih.gov
Anticancer Agents: The benzamide structure is a key feature in some histone deacetylase (HDAC) inhibitors, which are an important class of anticancer agents. nih.gov Systematic SAR studies have led to the identification of potent and orally active tubulin inhibitors based on a benzamide core that target the colchicine (B1669291) binding site, demonstrating significant antiproliferative activities across various cancer cell lines. nih.gov These studies provide a blueprint for modifying the this compound structure to target pathways involved in cell proliferation and survival.
| Target Pathway/Enzyme | Benzamide Derivative Example | Potential Therapeutic Application | Research Findings |
| Cholinesterases (AChE, BuChE) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Alzheimer's Disease | Showed potent inhibitory activity against both AChE and BACE1 enzymes. mdpi.com |
| Soluble Epoxide Hydrolase (sEH) | Benzamide derivatives with a urea (B33335) moiety | Inflammation and Pain | A synthesized compound (B15) was identified as a highly potent sEH inhibitor with an IC₅₀ value of 0.03 nM and showed a strong anti-inflammatory effect. nih.gov |
| Histone Deacetylases (HDACs) | Benzamide-based HDAC inhibitors | Cancer | Molecular modification led to compounds with selective antiproliferative activity; the distance between key structural features was found to be crucial for potency. nih.gov |
| Tubulin Polymerization | Orally active benzamide derivatives | Cancer | A potent inhibitor (compound 48) was developed that occupies the colchicine binding site, inhibits tubulin polymerization, and shows robust antitumor efficacy in vivo. nih.gov |
Novel Scaffolds Integrating Benzamide Moieties
The integration of the benzamide moiety into more complex or novel chemical scaffolds is another promising research frontier. Such chimeras can exhibit multi-target activity or improved physicochemical properties.
Heterocyclic Hybrids: Heterocycles like pyridine (B92270), thiazole, and benzimidazole (B57391) are prevalent in many anti-infective and other medicinal drugs. nih.gov The benzimidazole scaffold, in particular, is known for its wide range of pharmaceutical applications, including as an antimicrobial, analgesic, and antiviral agent. researchgate.net Synthesizing hybrids that combine the benzamide structure of this compound with these privileged heterocyclic scaffolds could lead to compounds with unique biological activity profiles. For example, new benzimidazole derivatives have been synthesized to target multiple steps in inflammatory cascades associated with neurodegeneration. nih.gov
Pathoblocker Development: In the fight against antimicrobial resistance, developing agents that inhibit bacterial virulence rather than killing the bacteria directly (pathoblockers) is a key strategy. The mercaptoacetamide scaffold, which can be linked to N-aryl groups similar to the one in this compound, has been used to design inhibitors of LasB, a virulence factor from Pseudomonas aeruginosa. nih.govacs.org Future work could involve designing benzamide-based structures to target similar virulence factors.
Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling
To efficiently explore the biological potential of new benzamide derivatives, modern discovery technologies are indispensable.
High-Throughput Screening (HTS): HTS allows for the rapid testing of vast compound libraries against biological targets. youtube.com Pharmaceutical research programs often screen millions of compounds in a single campaign. youtube.com Future libraries of derivatives based on this compound could be subjected to HTS to identify hits for a wide array of biological assays, from simple binding analyses to complex phenotypic screens. youtube.comacs.org
Omics Technologies: To gain a deeper understanding of a compound's mechanism of action and potential off-target effects, a comprehensive biological profile is needed. Multi-omics analysis, which combines data from genomics, transcriptomics, proteomics, and epigenomics, provides a holistic view of cellular responses to a chemical entity. mdpi.com For example, thermal proteome profiling can identify which proteins in a cell interact with a drug, while transcriptomics can reveal changes in gene expression, helping to elucidate the pathways a compound affects. mdpi.com Applying these technologies to promising benzamide derivatives would provide a rich dataset for understanding their biological impact.
| Technology | Application in Benzamide Research | Type of Information Gained |
| High-Throughput Screening (HTS) | Rapidly test libraries of novel benzamide derivatives against various biological targets. | Identification of "hit" compounds with desired activity (e.g., enzyme inhibition, cell death). youtube.com |
| Genomics | Analyze changes in DNA sequence or structure after exposure to a compound. | Understanding of potential mutagenicity or interactions with DNA repair mechanisms. |
| Transcriptomics | Measure changes in RNA levels to profile gene expression alterations. | Elucidation of cellular pathways modulated by the compound. mdpi.com |
| Proteomics | Identify direct protein targets and quantify changes in protein abundance or state (e.g., phosphorylation). | Discovery of the mechanism of action and potential off-targets. mdpi.com |
| Metabolomics | Analyze changes in the levels of small-molecule metabolites within a cell or organism. | Insight into the compound's effects on metabolic pathways. |
| Single-Cell Multi-Omics | Combine multiple omics analyses on the same single cell. | A highly detailed view of cellular heterogeneity and functional differences in response to treatment. mdpi.com |
Exploration of this compound in Agrochemical and Materials Science Research
While much of the focus on benzamides is in medicinal chemistry, their structural features also lend them to applications in other scientific domains.
Agrochemicals: The anthranilamide class of compounds, which are structurally related to benzamides, includes potent insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. The synthesis of these commercial insecticides involves a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, highlighting the utility of the benzamide scaffold in agrochemical development. google.com Exploring modifications of the this compound structure could lead to new classes of pesticides with novel modes of action or improved environmental profiles.
Materials Science: Chemical scaffolds that exhibit interesting structural properties, such as the defined dihedral angles and hydrogen bonding patterns seen in this compound, can be of interest in materials science. nih.gov The related benzimidazole scaffold has found use in polymer chemistry and materials science. researchgate.net The ability of this compound molecules to form infinite chains via hydrogen bonds suggests potential for designing novel crystalline materials or liquid crystals. nih.gov Further research could investigate how substitutions on the phenyl rings affect these packing structures to create materials with tailored physical properties.
Advanced Computational Frameworks for Accelerated Discovery and Mechanistic Insights
Computational chemistry offers powerful tools to accelerate the design and discovery process for new benzamide derivatives, reducing the need for extensive and costly experimental synthesis and testing.
Molecular Modeling and Docking: Molecular docking simulations are widely used to predict how a molecule like a benzamide derivative will bind to the active site of a target protein. nih.govmdpi.com This allows researchers to prioritize which derivatives to synthesize and test. For example, docking studies have been used to understand how newly synthesized benzamides interact with AChE and BACE1, and to guide the design of inhibitors for the bacterial virulence factor LasB. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule and its target protein behave over time. nih.gov This can reveal crucial information about the stability of the binding, the flexibility of the protein, and the mechanism of inhibition. mdpi.comnih.gov In one study, MD simulations showed that while new benzamide ligands had a limited stabilizing effect on AChE, they significantly reduced the enzyme's flexibility, suggesting a mechanism of inhibition by increasing its stiffness. mdpi.com These computational frameworks can be applied to this compound derivatives to predict their binding affinity and mechanism of action against new targets.
| Computational Technique | Purpose in Benzamide Research | Example Application |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a target protein. | Used to identify promising benzamide derivatives as inhibitors of AChE, BACE1, and HDACs before synthesis. nih.govnih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand dynamic behavior. | Revealed that benzamide derivatives inhibit AChE by reducing the enzyme's flexibility and provided insights into the stability of ligand-protein complexes. mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their biological activity. | Helped to identify key structural features required for the antiproliferative activity of benzamide-based HDAC inhibitors. nih.gov |
| Quantum Chemistry Computations | Calculates electronic structure and properties to understand solute-solvent interactions. | Used to predict the solubility of benzamide in various solvents, aiding in the selection of environmentally friendly options. mdpi.com |
Q & A
Basic: What synthetic methods are used to prepare N-(2,3-Dimethylphenyl)-2-methylbenzamide, and how is purity validated?
Methodological Answer:
this compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and amines. A common protocol involves refluxing 2-methylbenzoyl chloride with 2,3-dimethylaniline in an anhydrous solvent (e.g., dichloromethane or toluene) under nitrogen atmosphere, followed by purification via recrystallization from ethanol . Purity is assessed using:
- Melting Point Analysis : Sharp melting points confirm compound homogeneity.
- Spectroscopy :
Basic: What crystallographic techniques are used to determine the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å) and ω-scans .
- Structure Solution : Direct methods (via SHELXS or SHELXD) locate heavy atoms, while Fourier difference maps locate hydrogen atoms .
- Refinement : Full-matrix least-squares refinement on using SHELXL. Parameters include factors (), weighted , and goodness-of-fit () .
- Validation : Tools like PLATON or CCDC checks ensure geometric plausibility (e.g., bond lengths, angles) .
Advanced: How do substituent positions and torsion angles affect the molecular conformation of this compound?
Methodological Answer:
The 2,3-dimethylphenyl and 2-methylbenzamide groups induce steric and electronic effects:
- Torsion Angles :
- The amide group (NHCO) tilts relative to the aromatic rings. For analogs, torsion angles like C10-C9-N1-C1 (-63.4°) and C14-C9-N1-C1 (118.1°) indicate steric hindrance from methyl groups .
- Dihedral angles between aromatic rings (e.g., 24.4–156.8°) are derived from C-H···π or van der Waals interactions .
- Substituent Effects : Ortho-methyl groups restrict rotational freedom, stabilizing non-planar conformations. Comparative studies with para-substituted analogs (e.g., 4-methyl derivatives) reveal differences in packing efficiency .
Advanced: What challenges arise in refining hydrogen atom positions in the crystal structure of this compound?
Methodological Answer:
Hydrogen atoms pose refinement challenges due to low electron density:
- Riding Model : H atoms are placed geometrically (C-H = 0.93–0.96 Å, N-H = 0.86 Å) and assigned isotropic displacement parameters () as 1.2–1.5× of parent atoms .
- Hydrogen Bonding : N-H···O interactions are identified via intermolecular distances (e.g., 2.8–3.0 Å) and angles (~160°). SHELXL’s restraints prevent overfitting weak density regions .
- Validation : Residual electron density maps (Δρ < 0.2 eÅ⁻³) and Hirshfeld surface analysis confirm H-atom placement accuracy .
Advanced: How do hydrogen bonding networks influence the crystalline packing of this compound compared to its analogs?
Methodological Answer:
Intermolecular N-H···O hydrogen bonds dictate packing motifs:
- Dimer Formation : Symmetric N-H···O bonds (2.85 Å) link molecules into centrosymmetric dimers, observed in analogs like 4-methyl-N-(2-methylphenyl)benzamide .
- Packing Efficiency : Methyl substituents disrupt π-π stacking, favoring layered arrangements stabilized by C-H···O interactions. For example, 2,3-dimethyl groups create steric bulk, reducing symmetry compared to unsubstituted benzamides .
- Comparative Analysis : Tools like Mercury or CrystalExplorer visualize packing differences. Twinning or disorder may occur in analogs with flexible substituents .
Advanced: How can discrepancies in crystallographic data between this compound and related compounds be resolved?
Methodological Answer:
Discrepancies (e.g., bond length variations > 0.02 Å) require:
- Data Reanalysis : Check for absorption errors (e.g., using multi-scan corrections in CrysAlis RED) or radiation damage .
- Model Comparison : Overlay structures with analogs (e.g., 4-methyl derivatives) using superposition software (e.g., OLEX2).
- Theoretical Validation : Compare experimental geometries with DFT-optimized structures (e.g., using Gaussian at B3LYP/6-31G* level) .
- Database Cross-Check : Use CCDC or ICSD entries to identify systematic errors in refinement protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
